molecular formula C28H31ClN2O7 B077546 Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate CAS No. 13161-28-9

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate

Cat. No. B077546
CAS RN: 13161-28-9
M. Wt: 543.0 g/mol
InChI Key: HDAFVOZRAUFNQH-UHFFFAOYSA-N
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Description

Rhodamine 6G perchlorate is an amphiphilic organic dye that can have a high quantum yield and a tunability in the range of 550-600 nm. It is used in dye lasers and can also be used in the textile industry.

Scientific Research Applications

  • Synthesis and Structural Characterization in Metal Complexes : This compound has been used in the synthesis and structural characterization of metal complexes, particularly with cadmium. The complex exhibits interesting properties like fluorescence, which have potential applications in materials science (Wang et al., 1997).

  • Molecular Structure and Hydrogen Bonding : Research has been conducted on the molecular structure of this compound, particularly focusing on aspects like the planarity of the xanthene ring system and hydrogen bonding patterns. These studies are crucial in understanding the compound's chemical behavior and potential applications in designing new materials (Venkatraman et al., 2007).

  • Use in Polyamide Synthesis : It has been incorporated into novel polyamides, demonstrating enhanced thermal properties and solubility. This could have implications in the development of new, high-performance polymeric materials (Sheng et al., 2009).

  • Chemosensor Development : The compound has been utilized in the development of chemosensors, particularly for detecting metal ions like Zn2+ and Al3+. These sensors have applications in environmental monitoring and possibly in healthcare (Roy et al., 2019).

  • Crystallography Studies : Crystallography studies have been conducted to understand the compound's structure, which is essential for its potential applications in material science and drug design (Fun et al., 1997).

  • Applications in Organic Electronics : Its unique structural and electronic properties make it a candidate for applications in organic electronics, like in the design of novel organic semiconductors and fluorescent materials (Verschuere et al., 1991).

  • Biological Sensor Development : The compound has been used in the development of fluorescent biological sensors. These sensors could have applications in biological research and medical diagnostics, particularly for pH measurement and metal ion detection (Tian et al., 2012).

  • Solvation and Solvatochromic Shift Studies : Studies on solvation and solvatochromic shifts in solutions have been conducted, which are important for understanding the interaction of this compound with solvents and its potential applications in solvent-based processes (Ferreira & Costa, 2008).

Mechanism of Action

Target of Action

Rhodamine 6G perchlorate primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus and the Acriflavine resistance protein B in Escherichia coli . These proteins play crucial roles in bacterial resistance to multiple drugs, making Rhodamine 6G perchlorate a potential tool in combating drug-resistant bacterial strains .

Mode of Action

It is known that the compound can form a chemical bond with some graphene substrates characterized by under-coordinated atoms . This suggests that Rhodamine 6G perchlorate may interact with its targets through a similar mechanism, possibly forming bonds with specific amino acid residues in the target proteins.

Biochemical Pathways

Rhodamine 6G perchlorate affects the biochemical pathways related to bacterial drug resistance. The compound’s interaction with the HTH-type transcriptional regulator QacR and the Acriflavine resistance protein B can potentially disrupt the normal functioning of these proteins, thereby inhibiting the bacteria’s ability to resist multiple drugs

Pharmacokinetics

The compound is known to be highly fluorescent, which suggests that it could be easily detected and tracked in biological systems . This property could potentially aid in studying the compound’s pharmacokinetics in future research.

Result of Action

The molecular and cellular effects of Rhodamine 6G perchlorate’s action are largely dependent on its interaction with its targets. By potentially disrupting the function of proteins involved in bacterial drug resistance, the compound could help in combating drug-resistant bacterial strains . Additionally, the compound’s high fluorescence allows it to be used in biological sensing and imaging applications .

Action Environment

The action of Rhodamine 6G perchlorate can be influenced by various environmental factors. For instance, the compound’s spectral and photophysical properties, including its fluorescence quantum yields, can vary with solvent viscosity . This suggests that the compound’s action, efficacy, and stability could be affected by the nature of the environment in which it is used.

Biochemical Analysis

Biochemical Properties

Rhodamine 6G perchlorate has been shown to be a potent inhibitor of oxidative phosphorylation, with a Ki of about 3 w, corresponding to 1.2 nmoles of dye per mg of mitochondrial protein . It interacts with enzymes, proteins, and other biomolecules in the mitochondria, affecting their function .

Cellular Effects

The cellular uptake of Rhodamine 6G perchlorate has been investigated in various studies . It has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rhodamine 6G perchlorate exerts its effects at the molecular level through various mechanisms. It has been shown to block adenine nucleotide binding to intact mitochondria, both for ATP and ADP . This suggests a lipid binding to be involved in the action of Rhodamine 6G perchlorate .

Temporal Effects in Laboratory Settings

The effects of Rhodamine 6G perchlorate over time in laboratory settings have been studied. It has been shown that concentrations of Rhodamine 6G perchlorate above 20 PM slowly uncouple respiration and inhibit respiration-dependent Ca2+ uptake .

Metabolic Pathways

Rhodamine 6G perchlorate is involved in the metabolic pathway of oxidative phosphorylation, where it acts as a potent inhibitor . It interacts with enzymes involved in this pathway, affecting their function .

Transport and Distribution

Rhodamine 6G perchlorate is transported and distributed within cells and tissues. It is bound very tightly to mitochondria, with 1.3 and 0.8 nmoles per mg of protein for the inner and outer membranes, respectively .

Subcellular Localization

Rhodamine 6G perchlorate is localized in the mitochondria of cells . Its effects on mitochondrial function suggest that it may be directed to this specific compartment within the cell .

properties

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAFVOZRAUFNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

989-38-8 (Parent)
Record name Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4065365
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13161-28-9
Record name Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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